Tert-butyl (1-(5-hydroxypent-2-YN-1-YL)piperidin-4-YL)carbamate

Catalog No.
S12230943
CAS No.
M.F
C15H26N2O3
M. Wt
282.38 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl (1-(5-hydroxypent-2-YN-1-YL)piperidin-4...

Product Name

Tert-butyl (1-(5-hydroxypent-2-YN-1-YL)piperidin-4-YL)carbamate

IUPAC Name

tert-butyl N-[1-(5-hydroxypent-2-ynyl)piperidin-4-yl]carbamate

Molecular Formula

C15H26N2O3

Molecular Weight

282.38 g/mol

InChI

InChI=1S/C15H26N2O3/c1-15(2,3)20-14(19)16-13-7-10-17(11-8-13)9-5-4-6-12-18/h13,18H,6-12H2,1-3H3,(H,16,19)

InChI Key

GZODZPKMZAPQJL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)CC#CCCO

Tert-butyl (1-(5-hydroxypent-2-YN-1-YL)piperidin-4-YL)carbamate is a complex organic compound that features a tert-butyl carbamate moiety attached to a piperidine ring, which in turn is substituted with a hydroxypent-2-yne group. This compound is significant in organic synthesis and medicinal chemistry due to its unique structural characteristics, which can influence its biological activity and reactivity.

The molecular formula of this compound is C13H21N3O2C_{13}H_{21}N_{3}O_{2}, and it has a molecular weight of approximately 239.33 g/mol. The presence of the tert-butyl group provides steric hindrance, which can affect the compound's interaction with biological targets and its stability during reactions.

Typical of carbamates, including:

  • Deprotection Reactions: The tert-butyl group can be removed under acidic or basic conditions, yielding the corresponding amine.
  • Nucleophilic Substitution: The carbamate nitrogen can undergo nucleophilic attack, leading to the formation of more complex derivatives.
  • Curtius Rearrangement: In the presence of suitable conditions, this compound may undergo rearrangement to yield isocyanate derivatives, which can further react with alcohols or amines to form ureas or carbamates.

These reactions highlight the versatility of the compound in synthetic organic chemistry.

  • Antidepressant Effects: Some piperidine derivatives have been studied for their potential as antidepressants.
  • Antimicrobial Properties: Certain compounds with similar structures have shown activity against bacterial and fungal strains.
  • Neuroprotective Effects: Research indicates that piperidine-based compounds may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases.

The specific activity of this compound would require further investigation through biological assays and pharmacological studies.

The synthesis of tert-butyl (1-(5-hydroxypent-2-YN-1-YL)piperidin-4-YL)carbamate generally involves several steps:

  • Formation of the Piperidine Derivative: The initial step typically involves the synthesis of the piperidine ring followed by functionalization at the 4-position.
  • Alkyne Introduction: The introduction of the 5-hydroxypent-2-yne moiety can be achieved through coupling reactions involving alkyne precursors.
  • Carbamate Formation: Finally, the tert-butyl carbamate group can be introduced via reaction with di-tert-butyl dicarbonate or isobutyl chlorocarbonate in the presence of an appropriate base.

These steps may vary depending on the desired yield and purity of the final product.

Tert-butyl (1-(5-hydroxypent-2-YN-1-YL)piperidin-4-YL)carbamate has potential applications in:

  • Pharmaceutical Development: Due to its structural features, it may serve as a lead compound for drug discovery, particularly in developing new treatments for neurological disorders or infections.
  • Chemical Synthesis: This compound could act as an intermediate in synthesizing more complex organic molecules or as a reagent in organic transformations.

Interaction studies involving tert-butyl (1-(5-hydroxypent-2-YN-1-YL)piperidin-4-YL)carbamate would focus on its binding affinity and selectivity towards various biological targets. Techniques such as:

  • Molecular Docking: This computational method can predict how well the compound binds to specific proteins or enzymes.
  • In Vitro Assays: These experiments can assess the biological activity and mechanism of action by measuring effects on cell lines or isolated biological systems.

Such studies are crucial for understanding the therapeutic potential and safety profile of this compound.

Several compounds share structural similarities with tert-butyl (1-(5-hydroxypent-2-YN-1-YL)piperidin-4-YL)carbamate. These include:

Compound NameStructure FeaturesUnique Properties
N-tert-butoxycarbonylpiperidinePiperidine ring with a tert-butoxycarbonyl groupCommonly used as a protecting group in organic synthesis
5-Hydroxy-N-piperidinylpentanamideHydroxypentane chain attached to piperidineMay exhibit different biological activities due to lack of carbamate functionality
Tert-butyl carbamateSimple carbamate structure without additional substituentsWidely used as a protecting group for amines

The uniqueness of tert-butyl (1-(5-hydroxypent-2-YN-1-YL)piperidin-4-YL)carbamate lies in its combination of a piperidine ring with an alkyne moiety and a carbamate group, which may confer distinct reactivity patterns and biological activities compared to simpler analogs.

This detailed exploration underscores the significance of this compound within organic chemistry and potential applications in medicinal chemistry. Further research is warranted to fully elucidate its properties and applications.

XLogP3

1.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

282.19434270 g/mol

Monoisotopic Mass

282.19434270 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-09-2024

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